An In-depth Technical Guide to 3-(Trifluoromethyl)benzoic Acid
An In-depth Technical Guide to 3-(Trifluoromethyl)benzoic Acid
CAS Number: 454-92-2
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and analytical methods.
Chemical and Physical Properties
3-(Trifluoromethyl)benzoic acid, also known as α,α,α-Trifluoro-m-toluic acid, is a white to off-white crystalline powder.[1][2] Its chemical structure features a benzoic acid with a trifluoromethyl group at the meta-position. This trifluoromethyl group is a critical feature, significantly influencing the molecule's electronic properties and lipophilicity, which in turn impacts the biological activity of its derivatives.[3][4] The presence of this group is a common strategy in drug design to enhance metabolic stability and binding affinity of active pharmaceutical ingredients (APIs).[3]
Table 1: Chemical and Physical Properties of 3-(Trifluoromethyl)benzoic acid
| Property | Value | Reference(s) |
| CAS Number | 454-92-2 | [1] |
| Molecular Formula | C₈H₅F₃O₂ | [1] |
| Molecular Weight | 190.12 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 104-106 °C | [2][6] |
| Boiling Point | 238.5 °C at 775 mmHg | [6] |
| Solubility | Very soluble in water | [1] |
| pKa | Data has been measured in water and methanol | [7] |
| InChI Key | FQXQBFUUVCDIRK-UHFFFAOYSA-N | [6] |
| SMILES | OC(=O)c1cccc(c1)C(F)(F)F | [6] |
Synthesis of 3-(Trifluoromethyl)benzoic Acid
Several synthetic routes to 3-(Trifluoromethyl)benzoic acid have been established, ranging from industrial-scale processes to laboratory-based methods.
Industrial Synthesis from m-Xylene
A common industrial synthesis involves a multi-step process starting from m-xylene. This process is advantageous due to the availability and low cost of the starting material.
Logical Relationship of Industrial Synthesis:
Industrial synthesis pathway of 3-(Trifluoromethyl)benzoic acid.
Experimental Protocol (Conceptual Outline):
-
Chlorination: m-Xylene is reacted with chlorine in a suitable solvent, such as meta-bis(trichloromethyl)benzene itself, in the presence of an initiator or under photoinitiation to yield meta-bis(trichloromethyl)benzene.[8]
-
Fluoridation: The resulting meta-bis(trichloromethyl)benzene is then fluorinated using hydrogen fluoride (B91410) (HF) in the presence of a catalyst to produce meta-trichloromethyl trifluoromethyl benzene.[8]
-
Hydrolysis: Finally, 3-(Trifluoromethyl)benzoic acid is obtained through the hydrolysis of meta-trichloromethyl trifluoromethyl benzene. This step is typically carried out in the presence of a zinc-containing catalyst and water.[8]
Laboratory-Scale Synthesis via Oxidation
A laboratory-scale synthesis can be achieved through the oxidation of 3-(trifluoromethyl)benzaldehyde (B1294959). This method offers high yields and employs "green chemistry" principles.
Experimental Protocol:
-
Materials: 3-(trifluoromethyl)benzaldehyde, diphenyl diselenide, 30% hydrogen peroxide (H₂O₂), water, ethyl acetate (B1210297) (EtOAc), sodium sulfate (B86663) (Na₂SO₄).
-
Procedure:
-
To a reaction vessel, add diphenyl diselenide (0.02 mmol), 30% w/w H₂O₂ (1 mmol), and water (0.2 mL).
-
Stir the mixture at room temperature (e.g., 800 rpm) until the reaction mixture becomes colorless.
-
Add 3-(trifluoromethyl)benzaldehyde (1 mmol) to the mixture.
-
Continue stirring for 6 hours.
-
After the reaction is complete, extract the aqueous mixture three times with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 3-(Trifluoromethyl)benzoic acid.
-
The product can be further purified by recrystallization.[9]
-
Applications in Drug Development
3-(Trifluoromethyl)benzoic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its trifluoromethyl group can enhance the lipophilicity and metabolic stability of the final drug molecule.[10]
Synthesis of Flunixin
A prominent application of 3-(Trifluoromethyl)benzoic acid is in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[6]
Experimental Workflow for Flunixin Synthesis:
Synthetic route to Flunixin from 3-(Trifluoromethyl)aniline.
Mechanism of Action of Flunixin
Flunixin, synthesized from a derivative of 3-(Trifluoromethyl)benzoic acid, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Signaling Pathway of Flunixin's Action:
Mechanism of action of Flunixin via COX enzyme inhibition.
Analytical Methods
The purity and concentration of 3-(Trifluoromethyl)benzoic acid can be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a small amount of acid like phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., around 230-280 nm).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Quantification: Use an external standard method with a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is often required to increase the volatility of the benzoic acid.
Experimental Protocol:
-
Derivatization: Esterification of the carboxylic acid group is a common derivatization method. This can be achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., BF₃) or with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient program should be optimized to ensure good separation of the analyte from any impurities. For example, start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Identification: The compound is identified by its retention time and the fragmentation pattern in its mass spectrum, which can be compared to a library spectrum.
Safety and Handling
3-(Trifluoromethyl)benzoic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[1][12]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical attention.[12]
This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of 3-(Trifluoromethyl)benzoic acid. For further detailed information, consulting the cited references is recommended.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 6. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 9. madbarn.com [madbarn.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 13. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
